molecular formula C5H4ClN5 B7723445 6-chloro-1H-purin-2-amine

6-chloro-1H-purin-2-amine

Cat. No.: B7723445
M. Wt: 169.57 g/mol
InChI Key: RYYIULNRIVUMTQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1H-purin-2-amine typically involves the chlorination of purine derivatives. One common method involves the reaction of diacetyl guanine with triethylmethylammonium chloride and triethylamine in acetonitrile at 50°C . Another approach includes the interaction of 6-chloropurine with heterocyclic amines without any catalyst or with sulfuric acid in water .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1H-purin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents for nucleophilic substitution include primary and secondary amines, often in polar solvents like butanol, ethanol, or dimethylformamide, with or without tertiary amines as catalysts .

Major Products

The major products formed from these reactions include various 6-aminopurine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 6-chloro-1H-purin-2-amine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can lead to the inhibition of cell proliferation, making it a potential anticancer agent . The compound’s molecular targets include enzymes involved in nucleotide synthesis and metabolism .

Comparison with Similar Compounds

Properties

IUPAC Name

6-chloro-1H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN5/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYIULNRIVUMTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(NC(=NC2=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(NC(=NC2=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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